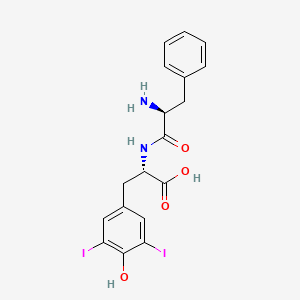
Phenylalanyl-diiodotyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylalanyl-diiodotyrosine is a dipeptide composed of phenylalanine and diiodotyrosine
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenylalanyl-diiodotyrosine can be synthesized through peptide coupling reactions. One common method involves the use of N-acetyl-L-phenylalanine and 3,5-diiodo-L-tyrosine, which are joined together by a peptide linkage . The reaction typically requires the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. These methods allow for the efficient and scalable production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Phenylalanyl-diiodotyrosine undergoes various chemical reactions, including:
Oxidation: The diiodotyrosine moiety can be oxidized to form quinone derivatives.
Reduction: The iodine atoms in diiodotyrosine can be reduced to form deiodinated tyrosine derivatives.
Substitution: The iodine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles like hydroxylamine for substitution reactions. These reactions are typically carried out under mild conditions to preserve the integrity of the peptide bond.
Major Products
The major products formed from these reactions include quinone derivatives, deiodinated tyrosine derivatives, and substituted tyrosine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Phenylalanyl-diiodotyrosine has several scientific research applications:
Mechanism of Action
The mechanism of action of phenylalanyl-diiodotyrosine involves its incorporation into proteins during translation. The aminoacyl-tRNA synthetases (aaRS) recognize the compound and facilitate its incorporation into the growing polypeptide chain . This process is crucial for the accurate synthesis of proteins and the maintenance of cellular functions.
Comparison with Similar Compounds
Similar Compounds
3,5-Diiodo-L-tyrosine: A diiodotyrosine that is an intermediate in thyroid hormone synthesis.
N-acetyl-L-phenylalanyl-L-diiodotyrosine: A dipeptide composed of N-acetyl-L-phenylalanine and 3,5-diiodo-L-tyrosine.
Uniqueness
Phenylalanyl-diiodotyrosine is unique due to its specific combination of phenylalanine and diiodotyrosine, which imparts distinct chemical and biological properties
Properties
CAS No. |
80434-83-9 |
|---|---|
Molecular Formula |
C18H18I2N2O4 |
Molecular Weight |
580.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid |
InChI |
InChI=1S/C18H18I2N2O4/c19-12-6-11(7-13(20)16(12)23)9-15(18(25)26)22-17(24)14(21)8-10-4-2-1-3-5-10/h1-7,14-15,23H,8-9,21H2,(H,22,24)(H,25,26)/t14-,15-/m0/s1 |
InChI Key |
IKBWETVVRZMLLK-GJZGRUSLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC(=C(C(=C2)I)O)I)C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC(=C(C(=C2)I)O)I)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















